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Introduction
Allyl methyl ether, an electron-rich olefin, serves as a valuable dienophile in a specific class of

[4+2] cycloaddition reactions known as the Inverse-Demand Diels-Alder (DAINV) reaction. In

contrast to the "normal" Diels-Alder reaction which involves an electron-rich diene and an

electron-poor dienophile, the DAINV reaction utilizes an electron-poor diene and an electron-

rich dienophile like allyl methyl ether.[1][2][3] This reversal of electronic demand opens up

synthetic pathways to highly functionalized and substituted cyclohexene derivatives that are

often inaccessible through conventional Diels-Alder reactions. The resulting products,

containing a methoxymethyl substituent, are versatile intermediates in the synthesis of complex

molecules, including natural products and pharmaceutical agents.

The methoxy group of allyl methyl ether, being an electron-donating group, increases the

energy of the highest occupied molecular orbital (HOMO) of the alkene. This elevated HOMO

energy allows for a favorable interaction with the low-energy lowest unoccupied molecular

orbital (LUMO) of an electron-deficient diene, which is the key orbital interaction that drives the

DAINV reaction.[1]

Reaction Mechanism and Stereochemistry
The DAINV reaction of allyl methyl ether with an electron-poor diene is a concerted, pericyclic

reaction that proceeds through a cyclic transition state, forming two new sigma bonds and a
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six-membered ring in a single step.[4] The reaction is stereospecific, meaning the

stereochemistry of the reactants is retained in the product.

A prototypical example of an inverse-demand Diels-Alder reaction involves an electron-rich

dienophile like a vinyl ether reacting with an electron-poor diene.[1]

Regioselectivity
The regioselectivity of the DAINV reaction with unsymmetrical dienes is governed by the

electronic and steric properties of the substituents on both the diene and the dienophile.

Generally, the reaction proceeds to form the regioisomer where the electron-donating group on

the dienophile and the electron-withdrawing group on the diene have a 1,2- or 1,4-relationship

in the resulting cyclohexene ring.

Stereoselectivity
The Diels-Alder reaction can result in the formation of endo and exo stereoisomers. In many

cases, the endo product is kinetically favored due to secondary orbital interactions in the

transition state. However, the diastereoselectivity can be influenced by the specific reactants,

reaction conditions, and the presence of catalysts.

Applications in Organic Synthesis
The use of allyl methyl ether in DAINV reactions provides access to a variety of substituted

cyclohexene derivatives. These products can be further elaborated, for example, by cleavage

of the ether linkage to reveal a hydroxymethyl group, or by transformations of the double bond

within the newly formed ring. This strategy is particularly useful in the construction of complex

molecular scaffolds found in biologically active compounds.

Quantitative Data
While specific quantitative data for Diels-Alder reactions of allyl methyl ether are not

abundantly available in the literature, data from reactions with analogous electron-rich vinyl

ethers provide valuable insights into expected yields and selectivities. The reactivity of the allyl

group itself in DAINV reactions has been noted to be moderate, suggesting that catalytic

methods may be necessary for efficient transformations.[2]
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CH2Cl2 0 >95 - [5]

Various
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1,3-
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vinyl
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Cu(OTf)2

-

bisoxazol
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Various -20 to RT
Good to

excellent
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This table presents data for analogous inverse-demand Diels-Alder reactions to illustrate typical

conditions and outcomes.

Experimental Protocols
Although a specific protocol for a DAINV reaction of allyl methyl ether is not detailed in the

provided search results, a general procedure can be outlined based on protocols for similar

reactions involving vinyl ethers and Lewis acid catalysis.

General Protocol for a Lewis Acid-Catalyzed Inverse-
Demand Diels-Alder Reaction of an Electron-Rich Alkene
Materials:

Electron-poor diene

Allyl methyl ether (or other electron-rich alkene)

Lewis acid catalyst (e.g., Tris(pentafluoro)phenylborane, Cu(OTf)2, AlCl3, etc.)[6]
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Anhydrous, inert solvent (e.g., dichloromethane, toluene)

Inert atmosphere (e.g., nitrogen or argon)

Standard glassware for organic synthesis

Procedure:

Preparation: All glassware should be oven-dried and cooled under an inert atmosphere to

exclude moisture. The solvent must be anhydrous.

Reaction Setup: To a stirred solution of the electron-poor diene in the anhydrous solvent

under an inert atmosphere at the desired temperature (e.g., 0 °C or room temperature), add

the Lewis acid catalyst.

Addition of Dienophile: Slowly add a solution of allyl methyl ether in the anhydrous solvent

to the reaction mixture.

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique,

such as thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion of the reaction, quench the reaction by the addition of a suitable

reagent (e.g., a saturated aqueous solution of sodium bicarbonate for many Lewis acids).

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether

or ethyl acetate).

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4

or Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be

purified by column chromatography on silica gel to afford the desired cyclohexene derivative.

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C

NMR, IR, and mass spectrometry) to confirm its structure and purity.
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Caption: General mechanism of the Inverse-Demand Diels-Alder reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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